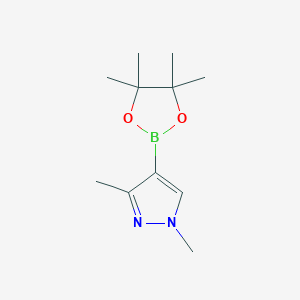
Ethyl(2,2,2-trifluoroethyl)amine hydrochloride
Overview
Description
Ethyl(2,2,2-trifluoroethyl)amine hydrochloride is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It is also known as N-Ethyl-2,2,2-trifluoroethanamine .
Molecular Structure Analysis
The molecular formula of Ethyl(2,2,2-trifluoroethyl)amine is C4H8F3N . It has a monoisotopic mass of 127.060883 Da .Chemical Reactions Analysis
2,2,2-Trifluoroethylamine hydrochloride has been used in the derivatization of aqueous carboxylic acids to the corresponding 2,2,2-trifluoroethylamide derivative .Physical And Chemical Properties Analysis
Ethyl(2,2,2-trifluoroethyl)amine has a density of 1.1±0.1 g/cm3, a boiling point of 39.7±40.0 °C at 760 mmHg, and a vapor pressure of 436.0±0.1 mmHg at 25°C . It has a flash point of -22.2±27.3 °C . It is soluble in water, ethanol, and chloroform, slightly soluble in benzene, and hardly soluble in ether .Scientific Research Applications
Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines
Ethyl(2,2,2-trifluoroethyl)amine hydrochloride has been used as the fluorine source in an iron porphyrin-catalyzed N-trifluoroethylation of anilines . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions . The developed transformation can afford a wide range of N-trifluoroethylated anilines in good yields using readily available primary amines and secondary anilines as starting materials .
Determination of Ibuprofen Residue
Ethyl(2,2,2-trifluoroethyl)amine hydrochloride has been used in the determination of ibuprofen (2-(p-isobutylphenyl)propionic acid), a non-steroid anti-inflammatory drug (NSAID) residue in surface and wastewater samples . A method using headspace generation and in situ derivatization with water-soluble EDC (1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide) and TFEA (2,2,2-trifluoroethylamine) has been optimized for this determination .
Derivatization of Aqueous Carboxylic Acids
Ethyl(2,2,2-trifluoroethyl)amine hydrochloride has been used in the derivatization of aqueous carboxylic acids to the corresponding 2,2,2-trifluoroethylamide derivative .
Safety and Hazards
Ethyl(2,2,2-trifluoroethyl)amine hydrochloride is considered hazardous. It is corrosive and highly flammable. When heated to decomposition, it emits very toxic fumes . Personal protective equipment and face protection should be worn when handling this chemical . It is also classified as having acute oral toxicity .
Mechanism of Action
Target of Action
Ethyl(2,2,2-trifluoroethyl)amine hydrochloride is a synthetic compound that has gained increasing interest in scientific research due to its unique properties and potential applications. It is a reagent in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .
Mode of Action
This process involves the formation of a five-membered ring, with the nitroalkene being simultaneously fixed and activated by the N-H bond of the squaramide .
Biochemical Pathways
The compound is involved in the N-trifluoroethylation of anilines, a process that can afford a wide range of N-trifluoroethylated anilines . This process is part of a larger biochemical pathway involving the synthesis of arachidonylethanolamide analogs .
Pharmacokinetics
, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of Ethyl(2,2,2-trifluoroethyl)amine hydrochloride is the production of N-trifluoroethylated anilines . These compounds have a wide range of applications in synthetic organic, medicinal, and agrochemistry .
Action Environment
The action of Ethyl(2,2,2-trifluoroethyl)amine hydrochloride can be influenced by various environmental factors. For instance, it is known that the compound is a volatile organic compound , which means its action can be influenced by factors such as temperature and pressure. Additionally, the compound is soluble in water, ethanol, and chloroform, slightly soluble in benzene, and hardly soluble in ether , which can also influence its action, efficacy, and stability.
properties
IUPAC Name |
N-ethyl-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-2-8-3-4(5,6)7;/h8H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUREOAGNLWCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1080474-98-1 | |
| Record name | ethyl(2,2,2-trifluoroethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1390837.png)




![Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1390843.png)



![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1390849.png)

![Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B1390852.png)
